- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)
912277-45-3 structure
Product Name:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
CAS番号:912277-45-3
MF:C8H9NO
メガワット:135.163161993027
CID:3031875
PubChem ID:86306473
Update Time:2025-06-20
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- 化学的及び物理的性質
名前と識別子
-
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)
- E72697
- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- SCHEMBL17549915
- 912277-45-3
- CS-0162156
- XLPDFBUFTAWCIB-SSDOTTSWSA-N
- BS-46240
- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-
- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
-
- インチ: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
- InChIKey: XLPDFBUFTAWCIB-SSDOTTSWSA-N
- ほほえんだ: O[C@@H]1CCC2C=CC=NC1=2
計算された属性
- せいみつぶんしりょう: 135.068413911g/mol
- どういたいしつりょう: 135.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 33.1Ų
じっけんとくせい
- 密度みつど: 1.243±0.06 g/cm3(Predicted)
- ふってん: 291.2±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.30±0.20(Predicted)
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-50mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 50mg |
1246.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 200mg |
2492.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$1000 | 2024-06-03 | |
| Aaron | AR00H313-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 100mg |
$204.00 | 2025-02-12 | |
| Aaron | AR00H313-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 250mg |
$306.00 | 2025-02-12 | |
| Aaron | AR00H313-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 1g |
$612.00 | 2025-02-12 | |
| 1PlusChem | 1P00H2SR-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 100mg |
$204.00 | 2024-04-20 | |
| 1PlusChem | 1P00H2SR-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 250mg |
$305.00 | 2024-04-20 | |
| 1PlusChem | 1P00H2SR-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 1g |
$628.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 100mg |
¥1520.00 | 2024-04-25 |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
リファレンス
- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423
合成方法 3
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
リファレンス
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
合成方法 4
はんのうじょうけん
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
リファレンス
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
リファレンス
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
リファレンス
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
合成方法 7
はんのうじょうけん
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
リファレンス
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
合成方法 8
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
リファレンス
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
合成方法 9
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
リファレンス
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
リファレンス
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials
- 2,3-Cyclopentenopyridine
- (S)-(+)-a-Methoxyphenylacetic Acid
- 5,6-Dihydro-7H-cyclopentabpyridin-7-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-
- (2R)-2-methoxy-2-phenylacetic acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate
- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- 関連文献
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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